molecular formula C19H25N3O6 B2815976 3-Ethyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021073-52-8

3-Ethyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2815976
CAS No.: 1021073-52-8
M. Wt: 391.424
InChI Key: WKRQLMYQAXIAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-Ethyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It contains a spirocyclic structure (a type of cyclic compound where two rings share a single atom), a triazaspiro ring (a type of nitrogen-containing heterocyclic compound), and a trimethoxybenzoyl group (a benzene ring with three methoxy groups attached). The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the spirocyclic and triazaspiro structures. The 3,4,5-trimethoxybenzoyl group would add further complexity. This group is known to be a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .


Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. The presence of the triazaspiro ring and the trimethoxybenzoyl group suggest that it could participate in a variety of organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the trimethoxybenzoyl group could potentially make it relatively non-polar and lipophilic .

Scientific Research Applications

Antimicrobial and Detoxification Applications

A study by X. Ren et al. (2009) introduced an N-halamine precursor bonded onto cotton fabrics, demonstrating antimicrobial efficacy against Staphylococcus aureus and Escherichia coli O157:H7. This research highlights the potential of N-halamine-coated materials for antimicrobial and detoxification purposes, indicating the broad applicability of similar chemical structures in enhancing the biocidal properties of textiles (Ren et al., 2009).

Crystal Structure Analysis

The work by Wulan Zeng et al. (2018) on compounds fused with a 3,4,5-trimethoxybenzyl group and a 6,10-dioxaspiro group reveals the importance of these chemical structures in crystallography and material science. Their research provides detailed insights into the crystal structures of two new compounds, showcasing the utility of such chemical frameworks in the design and analysis of novel materials (Zeng et al., 2018).

Chemical Synthesis and Modification

A study by Lu Zhou et al. (2018) on the synthesis of trifluoromethylated spiropiperidine derivatives under catalyst-free conditions exemplifies the adaptability and functionalization of the spirocyclic core in organic synthesis. This research emphasizes the efficiency and versatility of one-pot multicomponent reactions in generating highly functionalized compounds, which could be beneficial for various applications in medicinal chemistry and material science (Zhou et al., 2018).

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and bioactivity. Given the known bioactivity of compounds containing the trimethoxyphenyl group, it could potentially be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

3-ethyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O6/c1-5-22-17(24)19(20-18(22)25)6-8-21(9-7-19)16(23)12-10-13(26-2)15(28-4)14(11-12)27-3/h10-11H,5-9H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRQLMYQAXIAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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